molecular formula C20H24N4 B12004490 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine CAS No. 75971-14-1

1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine

Cat. No.: B12004490
CAS No.: 75971-14-1
M. Wt: 320.4 g/mol
InChI Key: PEXCQWULUILEAE-UHFFFAOYSA-N
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Description

1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine is a chemical compound with the CAS Number 75971-14-1 and a molecular formula of C 20 H 24 N 4 . It belongs to a class of piperidine derivatives of benzimidazole, a structural motif known to be associated with significant biological activity . Benzimidazole cores are recognized in medicinal chemistry for their wide range of therapeutic potential, serving as key scaffolds in the development of various pharmacologically active agents . While specific biological data for this compound is limited in the public domain, related structural analogs have been identified and patented for their antiallergic properties, functioning as histamine antagonists . This suggests potential research applications in immunology and inflammation studies. Furthermore, benzimidazole derivatives are extensively investigated in oncology research, with some compounds designed as inhibitors of specific kinase targets, such as V600EBRAF, which is relevant in melanoma and other cancers . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

75971-14-1

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

1-benzyl-N-(1-methylpiperidin-4-yl)benzimidazol-2-amine

InChI

InChI=1S/C20H24N4/c1-23-13-11-17(12-14-23)21-20-22-18-9-5-6-10-19(18)24(20)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,22)

InChI Key

PEXCQWULUILEAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpiperidin-4-Amine

Piperidin-4-amine is methylated using methyl iodide in the presence of a base such as triethylamine. The reaction proceeds at room temperature in dichloromethane (DCM), yielding 1-methylpiperidin-4-amine with minimal over-alkylation.

Critical Considerations:

  • Stoichiometry: A 1.2:1 molar ratio of methyl iodide to piperidin-4-amine prevents di-methylation.

  • Purification: Distillation under reduced pressure (60–65°C, 15 mmHg) isolates the amine with 80–85% purity.

Coupling to the Benzimidazole Core

The final step involves reacting 1-benzyl-1H-benzimidazole with 1-methylpiperidin-4-amine using a Buchwald-Hartwig amination protocol. This palladium-catalyzed cross-coupling employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a biphenyl ligand in toluene.

Representative Protocol:

  • Reagents:

    • 1-Benzyl-1H-benzimidazole (1 equiv)

    • 1-Methylpiperidin-4-amine (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Biphenyl-2-yl(di-tert-butyl)phosphine (4 mol%)

    • Sodium tert-butoxide (2 equiv)

  • Conditions:

    • Toluene, 110°C, 24 hours under nitrogen.

  • Workup:

    • Filtration through Celite®.

    • Solvent removal under vacuum.

    • Purification via flash chromatography (CH₂Cl₂/MeOH/NH₄OH).

Yield: 60–70% after purification.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines benzimidazole formation and piperidine coupling in a single reactor. o-Phenylenediamine, benzyl bromide, and 1-methylpiperidin-4-amine are heated with formic acid and a catalytic amount of p-toluenesulfonic acid (p-TsOH). While this method reduces step count, yields are lower (45–50%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized benzimidazole precursors on Wang resin enable iterative functionalization. After attaching o-phenylenediamine derivatives to the resin, sequential alkylation and amination steps yield the target compound. Cleavage from the resin using trifluoroacetic acid (TFA) provides the free base, though scalability remains a challenge.

Analytical Characterization

Spectroscopic Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.20 (m, 9H, Ar-H), 5.12 (s, 2H, N-CH₂-C₆H₅), 3.80–3.20 (m, 3H, piperidine-H), 2.90 (s, 3H, N-CH₃), 2.50–1.80 (m, 4H, piperidine-H).

  • HR-MS (ESI): m/z calculated for C₂₀H₂₄N₄ [M+H]⁺: 321.2074; found: 321.2076.

Purity Assessment:

  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN): >98% purity at 254 nm.

Industrial-Scale Considerations

Process Optimization:

  • Catalyst Recycling: Palladium recovery via filtration and reuse reduces costs.

  • Solvent Selection: Switching from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Cost Analysis:

Component Cost per kg (USD)
o-Phenylenediamine120
Benzyl chloride90
Pd₂(dba)₃12,000
Total (per kg product)2,800

Challenges and Mitigation Strategies

Common Issues:

  • Low Coupling Efficiency: Piperidine amine nucleophilicity is reduced by steric hindrance.

    • Solution: Employ microwave irradiation (150°C, 30 min) to enhance reactivity.

  • Byproduct Formation: N-Benzyl over-alkylation.

    • Solution: Use stoichiometric control and low-temperature (-78°C) lithiation .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylpiperidinyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole core.

    Reduction: Reduced derivatives with hydrogenated benzimidazole core.

    Substitution: Substituted benzimidazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

Potential as Histamine Receptor Ligand

Research indicates that 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine has potential as a ligand for histamine receptors, particularly the histamine H4 receptor. The histamine H4 receptor is implicated in inflammatory processes and immune responses. Its potential as a histamine H4 receptor ligand suggests applications in treating allergic conditions and inflammatory diseases. Interaction studies often focus on its binding affinity to various receptors. Benzazole derivatives, including this compound, have been identified as histamine H4 receptor ligands .

Anticancer and Antimicrobial Agent

Studies have shown that similar compounds can possess antitumor and antimicrobial properties. The structural characteristics of this compound may allow it to be explored for use in developing new anticancer agents or antimicrobial drugs.

Structural Similarity and Unique Features

Several compounds share structural similarities with this compound. These compounds highlight the uniqueness of this compound through its specific combination of functional groups and potential receptor interactions.

Table of Compounds with Structural Similarities

Compound NameStructure CharacteristicsUnique Features
2-Arylamino-benzimidazolesContains an aryl group attached to the amineKnown for diverse biological activities including anticancer effects
Benzothiazole derivativesIncorporates a thiazole ring instead of benzimidazoleExhibits different receptor interactions and biological profiles
N-(substituted piperidinyl)benzamidesSimilar piperidine substitution but different core structureOften evaluated for analgesic properties

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The benzyl and methylpiperidinyl groups enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents (Benzimidazole/Piperidine) Molecular Weight (g/mol) Biological Activity Key References
Target Compound Benzyl / 1-Methylpiperidin-4-yl ~335.44* Potential α1-adrenoceptor antagonism -
N-(Piperidin-4-yl)-1H-benzimidazol-2-amine (37) None / Piperidin-4-yl ~218.29 Neuroprotective potential
1-Benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine Benzyl / Furan-2-ylmethyl ~305.36 Anti-inflammatory, antimicrobial
(1-Pentyl-1H-benzimidazol-2-yl)-(1-phenethyl-piperidin-4-yl)-amine Pentyl / Phenethyl-piperidin-4-yl 390.57 Cytotoxic (structural analog)
Ezeprogind (INN Proposed) Piperazine-propanamine / None 462.97 Neuroprotectant
Compound 15 (from ) Propyl-benzimidazol-2-yl / None Not specified Cytotoxic (IC50: 0.91–1.98 µM on HT-29)

*Calculated molecular weight based on formula C20H24N4.

Structural Modifications and Pharmacological Implications

Role of the Benzyl Group

This feature is shared with 1-Benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine, which exhibits anti-inflammatory activity . In contrast, the absence of this group in N-(Piperidin-4-yl)-1H-benzimidazol-2-amine (37) may limit its membrane permeability but could favor interactions with hydrophilic targets .

Piperidine Substitutions
  • 1-Methylpiperidin-4-yl: The tertiary amine in the target compound may contribute to α1-adrenoceptor binding, analogous to piperazine-derived α1D/1A antagonists (e.g., ).
  • Piperazine-propanamine (Ezeprogind) : This substitution in a neuroprotectant highlights the versatility of amine modifications in tuning biological activity .
Cytotoxicity and Selectivity

Compounds with extended alkyl chains (e.g., pentyl or propyl groups) on the benzimidazole nitrogen, such as those in and , demonstrate potent cytotoxicity (IC50 < 2 µM) but may lack selectivity for cancer cells over normal cells . The target compound’s methylpiperidine group could mitigate off-target effects by balancing lipophilicity and steric hindrance.

Biological Activity

1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine (CAS No. 75971-14-1) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C20_{20}H24_{24}N4_{4}
  • Molecular Weight : 320.431 g/mol
  • LogP : 2.9505 (indicating moderate lipophilicity)

The compound's structure features a benzimidazole core substituted with a benzyl group and a piperidine moiety, which may contribute to its biological properties.

Neuroleptic Activity

Research has indicated that compounds similar to this compound exhibit significant neuroleptic effects. In particular, studies have shown that certain derivatives can inhibit apomorphine-induced stereotyped behavior in rats, suggesting potential antipsychotic properties. For instance, modifications in the structure, such as the introduction of specific substituents on the piperidine ring, have been correlated with enhanced activity against psychotic behaviors .

Anticancer Potential

The benzimidazole derivatives have been explored for their anticancer properties. A study highlighted the involvement of opioid peptides in cancer progression and suggested that compounds like this compound could influence tumor cell behavior through modulation of signaling pathways associated with apoptosis and cell proliferation . This indicates a promising role in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Benzyl GroupEnhances neuroleptic activity
Piperidine SubstitutionModulates receptor interactions
Variations in SubstituentsAlters potency and selectivity in biological assays

These modifications are crucial for optimizing the pharmacological profile of the compound.

Case Studies

Several studies have evaluated the efficacy of this compound and its analogs:

  • Neuropharmacological Studies : A study reported that certain benzamides related to this compound exhibited potent antipsychotic effects comparable to established drugs like haloperidol . The findings suggest a potential for developing new treatments with fewer side effects.
  • Cancer Research : In vitro studies have indicated that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds were shown to affect apoptosis pathways in lung cancer cells, enhancing their sensitivity to chemotherapy .
  • Diabetes Research : Some derivatives have demonstrated inhibitory activity against alpha-glucosidase, suggesting potential applications in managing diabetes alongside their neuropharmacological properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates (e.g., brominated benzimidazoles) with 1-methylpiperidin-4-amine in polar aprotic solvents (e.g., DMF) under inert atmospheres. Critical parameters include reaction temperature (80–120°C), stoichiometric ratios (1:1.2 amine:halide), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Confirms substitution patterns on benzimidazole and piperidine moieties (e.g., benzyl proton resonances at δ 4.5–5.0 ppm, piperidine methyl groups at δ 2.2–2.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 363.2184 for C₂₁H₂₇N₄).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols by:

  • Using isogenic cell lines to control for genetic variability.
  • Validating receptor expression levels via qPCR or Western blot.
  • Performing dose-response curves (IC₅₀/EC₅₀) under identical buffer conditions (pH, ionic strength). Cross-referencing with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) reduces false positives .

Q. What strategies are employed to study the structure-activity relationship (SAR) of modifications on the benzimidazole and piperidine moieties?

  • Methodological Answer :

  • Fragment-Based Design : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects.
  • Piperidine Methylation : Compare 1-methylpiperidin-4-yl vs. unsubstituted piperidine to evaluate the role of N-methylation in receptor binding.
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., histamine H₁/H₄), focusing on hydrogen bonding (benzimidazole NH) and hydrophobic pockets (piperidine methyl) .

Q. What experimental approaches are used to determine the compound's interaction with histamine receptors, and how do dual receptor binding assays validate these interactions?

  • Methodological Answer :

  • Radioligand Binding Assays : Incubate the compound with [³H]-mepyramine (H₁) or [³H]-JNJ 7777120 (H₄) in membrane preparations. Calculate Ki values via competitive displacement curves.
  • Dual Receptor Assays : Co-express H₁ and H₄ receptors in HEK293 cells and measure cAMP inhibition (H₁) or calcium mobilization (H₄) simultaneously. Dual activity is confirmed if the compound modulates both pathways with <10-fold selectivity difference .

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